2-Octyl acrylate is an organic compound classified as an acrylate ester, primarily utilized in polymer chemistry. It is synthesized from 2-octanol and acrylic acid through esterification reactions. This compound is notable for its applications in producing pressure-sensitive adhesives, coatings, and various polymers due to its favorable properties such as flexibility and adhesion.
2-Octyl acrylate is derived from natural and synthetic sources. The primary raw materials for its synthesis include 2-octanol, a fatty alcohol, and acrylic acid, which can be sourced from petrochemical processes or bio-based methods. The compound falls under the category of alkyl acrylates, which are known for their role in creating polymers with diverse applications in industries ranging from adhesives to coatings.
The synthesis of 2-octyl acrylate can be achieved through several methods, primarily focusing on esterification reactions:
The molecular structure of 2-octyl acrylate consists of a long carbon chain (octyl group) attached to the acrylate functional group. Its chemical formula is , and it features a double bond characteristic of acrylates.
The primary reaction involving 2-octyl acrylate is its polymerization, which can occur via free radical mechanisms. This polymerization process leads to the formation of poly(2-octyl acrylate), a polymer known for its flexibility and adhesive properties.
The mechanism by which 2-octyl acrylate functions as a monomer involves its ability to undergo radical polymerization. Upon exposure to heat or light, free radicals initiate the polymerization process, leading to chain growth reactions that result in high molecular weight polymers.
2-Octyl acrylate is extensively used in various scientific and industrial applications:
The direct esterification of acrylic acid with 2-octanol represents the most industrially viable route for 2-octyl acrylate synthesis. This equilibrium-limited reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
CH₂═CH–COOH + C₈H₁₇OH ⇌ CH₂═CH–COOC₈H₁₇ + H₂O
Key mechanistic challenges arise from 2-octanol’s secondary alcohol structure, which increases susceptibility to dehydration versus primary alcohols (e.g., 2-ethylhexanol). Dehydration generates octene byproducts and water, which hydrolyzes the product ester, reducing yields to 70-85% in batch systems [2] [7]. Industrial processes overcome equilibrium limitations through continuous water removal via heteroazeotropic distillation. A boiling mixture of 2-octanol and water forms a low-boiling azeotrope (bp: ~90°C at 100 mmHg), which is condensed and separated in a decanter. The organic phase (rich in 2-octanol) is refluxed to the reactor, while the aqueous phase is discarded, driving conversion >95% [1] [7].
Table 1: Key Reaction Parameters in Direct Esterification
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 90-120°C | Higher temperatures accelerate kinetics but increase dehydration |
Pressure | 50-200 mmHg | Reduced pressure enables lower-temperature azeotrope formation |
Acrylic Acid:Alcohol Ratio | 1:1.2 to 1:1.5 (mol:mol) | Excess alcohol drives equilibrium |
Residence Time | 60-120 minutes | Balances conversion and side reactions |
Sulfonic acid catalysts—particularly methanesulfonic acid (MSA) and p-toluenesulfonic acid (pTSA)—deliver superior efficiency in 2-octyl acrylate synthesis. Their strong Brønsted acidity (pKₐ ~ -1.7 to -2.8) provides high proton donation capacity, accelerating the rate-determining tetrahedral intermediate formation. However, their use demands precise optimization:
Table 2: Dehydration Byproduct Formation with Different Acid Catalysts
Catalyst | Concentration (mol%) | Octene Yield (wt%) | Reaction Temperature |
---|---|---|---|
Methanesulfonic Acid | 0.8 | 4.2 | 110°C |
p-Toluenesulfonic Acid | 1.0 | 5.1 | 110°C |
Sulfuric Acid | 0.8 | 12.7 | 110°C |
Heteropoly Acid | 1.2 | 3.8 | 110°C |
Homogeneous sulfonic acids dominate industrial 2-octyl acrylate production due to high activity and ease of integration into continuous processes. However, heterogeneous alternatives offer advantages in catalyst separation and reduced equipment corrosion:
Homogeneous catalysts remain preferred for primary routes due to higher space-time yields (200-400 g·L⁻¹·h⁻¹ vs. 100-150 g·L⁻¹·h⁻¹ for resins) and tolerance to water.
Industrial-scale 2-octyl acrylate production employs integrated continuous systems to maximize efficiency:
Radical polymerization of acrylic acid or 2-octyl acrylate during synthesis is suppressed using multi-component inhibitor systems:
Optimal inhibition combines 300-500 ppm PTZ with 50-100 ppm HQ and air injection, reducing polymer formation to <0.5% during 8-hour operation. In transesterification, inhibitors are introduced with the titanate catalyst to protect during distillation [8] [10].
Table 3: Efficacy of Polymerization Inhibitor Systems
Inhibitor System | Polymer Formation (wt%) | Operating Temperature | Stability Duration |
---|---|---|---|
Phenothiazine (300 ppm) + Air | 0.45 | 110°C | >8 hours |
Hydroquinone (200 ppm) | 1.20 | 110°C | 6 hours |
Phenothiazine/HQ Mixture (200/100 ppm) | 0.30 | 120°C | 5 hours |
Oxygen-free Control | 15.8 (gel formation) | 110°C | <1 hour |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0